5-Amino-1-carboxymethylpyrazole

Overview

Description

5-Amino-1-carboxymethylpyrazole is a pyrazole derivative featuring a carboxymethyl (-CH₂COOH) group at the 1-position and an amino (-NH₂) group at the 5-position of the pyrazole ring. Pyrazole derivatives are renowned for their versatility in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities, aromatic stability, and tunable electronic properties .

Mechanism of Action

Target of Action

5-Amino-1-carboxymethylpyrazole is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase . BTK represents a major therapeutic target for B-cell-driven malignancies .

Mode of Action

The compound interacts with its target, BTK, by binding to it and inhibiting its activity . This interaction results in the modulation of the BTK’s function, which is crucial in the signaling pathways of B-cell development and activation .

Biochemical Pathways

The inhibition of BTK by this compound affects the B-cell receptor signaling pathway . This pathway plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, the compound disrupts this pathway, leading to the suppression of B-cell mediated immune responses .

Result of Action

The primary result of this compound’s action is the inhibition of BTK, leading to the suppression of B-cell mediated immune responses . This can result in the reduction of B-cell-driven malignancies, making it a potential therapeutic agent for such conditions .

Biochemical Analysis

Biochemical Properties

5-Amino-1-carboxymethylpyrazole has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . This suggests that this compound plays a significant role in biochemical reactions, particularly in the context of cancer research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to enhance the synthesis of the GLUT4 receptor and increase metabolic inefficiency, resulting in greater energy burn .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to irreversibly bind to FGFR1, demonstrating its role in enzyme inhibition . Moreover, it has been associated with changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound have been observed to change in laboratory settings. Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been reported to ameliorate muscular function, cardiac disease, and Duchenne muscular dystrophy (DMD) in animal models by replenishing NAD+ levels via NNMT inhibition .

Metabolic Pathways

This compound is involved in various metabolic pathways. Specific information on the metabolic pathways that the product is involved in, including any enzymes or cofactors that it interacts with, is currently limited .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial aspects of its function. Specific information on how the product is transported and distributed within cells and tissues is currently limited .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. Specific information on the subcellular localization of the product and any effects on its activity or function is currently limited .

Biological Activity

5-Amino-1-carboxymethylpyrazole (5-ACMP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and findings.

Chemical Structure and Properties

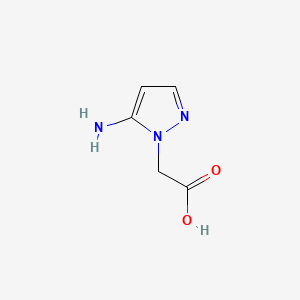

5-ACMP belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

This compound features an amino group and a carboxymethyl side chain, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that 5-ACMP exhibits potent anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. A notable study highlighted its effectiveness against lung cancer cells (Hop-92), where it achieved significant growth inhibition with a GI50 value of less than 10 µM .

The mechanism underlying the anticancer activity of 5-ACMP involves the induction of apoptosis and cell cycle arrest. Specifically, it has been observed to block the cell cycle at the G2/M phase, leading to increased expression of pro-apoptotic markers such as Bax and decreased expression of anti-apoptotic markers like Bcl-2 . This dual action contributes to its effectiveness in reducing tumor growth.

Anti-inflammatory Activity

In addition to its anticancer properties, 5-ACMP has shown promising anti-inflammatory effects. It acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in the inflammatory response. Studies reported that 5-ACMP significantly reduced lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release in vitro and in vivo, indicating its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of 5-ACMP has also been explored. It was found to inhibit the bacterial SOS response, which is a critical pathway for bacterial survival under stress conditions. By targeting this pathway, 5-ACMP enhances the efficacy of traditional antibiotics and may help in overcoming antibiotic resistance .

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-1-carboxymethylpyrazole, and how can reaction conditions be optimized?

- Methodology : Cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by hydrolysis (e.g., basic hydrolysis to yield carboxylic acid derivatives). Optimization involves adjusting solvent polarity (aqueous ethanol), temperature (ambient to reflux), and stoichiometry of reagents like DMF-DMA .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography.

Q. How is this compound characterized structurally and spectrally?

- Techniques :

- X-ray crystallography for definitive bond-length/angle analysis (e.g., mean C–C bond deviation: 0.002 Å, R-factor: 0.033–0.043) .

- NMR/IR spectroscopy : Carboxymethyl groups show characteristic COO⁻ stretching (~1700 cm⁻¹) and NH₂ signals (~6.5 ppm in DMSO-d₆) .

- Elemental analysis (e.g., C₇H₁₁N₃O₂ derivatives require ≤0.4% deviation from theoretical values) .

Q. What analytical methods ensure purity of this compound derivatives?

- HPLC/GC with >95% purity thresholds, validated using reference standards .

- Melting point analysis (e.g., sharp ranges like 150–152°C indicate purity) .

- Mass spectrometry for molecular ion confirmation (e.g., [M+H]⁺ at m/z 170 for ethyl ester derivatives) .

Q. How do substituents on the pyrazole ring influence solubility and reactivity?

- Solubility : Carboxymethyl groups enhance aqueous solubility via ionization at neutral pH. Hydrophobic aryl substituents (e.g., phenyl) require DMSO or DMF for dissolution .

- Reactivity : Electron-withdrawing groups (e.g., COO⁻) direct electrophilic substitution to the 4-position, while NH₂ groups facilitate coupling reactions .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use fume hoods for volatile intermediates (e.g., acyl chlorides). Avoid skin contact (irritation risk; PPE required) .

- Storage : Airtight containers under nitrogen for hygroscopic derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

- Methodology : Perform DFT calculations (B3LYP/6-311++G**) to map HOMO-LUMO gaps (~5.2 eV) and electrostatic potential surfaces. Validate against experimental UV-Vis spectra (λmax ~270 nm) .

- Applications : Predict reactivity in nucleophilic/electrophilic reactions or charge-transfer complexes .

Q. What mechanistic insights explain regioselectivity in pyrazole functionalization?

- Case Study : Coupling reactions at the 4-position are favored due to resonance stabilization of intermediates. For example, enolate formation at the carboxymethyl group directs electrophiles to adjacent positions .

- Contradictions : Discrepancies in regioselectivity under acidic vs. basic conditions require kinetic vs. thermodynamic control analysis .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for carboxymethylpyrazole derivatives?

- Resolution Strategy : Cross-validate using multiple techniques:

- X-ray confirms solid-state conformation.

- Solution-state NMR detects dynamic effects (e.g., tautomerism).

- VT-NMR (variable temperature) identifies equilibrium shifts .

Q. What strategies improve yield in multi-step syntheses of fused pyrazoloazines?

- Optimization :

- Use bis(pentafluorophenyl) carbonate (BPC) for efficient amide coupling (yields >80%) .

- Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h for cyclization steps) .

Q. How does this compound serve as a precursor in bioactive compound design?

- Examples :

- Anticancer agents : Derivatives inhibit carbonic anhydrase isoforms (IC₅₀: 0.8–2.3 µM) via carboxylate-Zn²⁺ coordination .

- Anti-inflammatory agents : Pyrazole-4-carboxamides reduce COX-2 activity (90% inhibition at 10 µM) by mimicking arachidonic acid binding .

- SAR Studies : Electron-deficient aryl groups enhance target affinity, while bulky substituents reduce metabolic clearance .

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-Amino-1-carboxymethylpyrazole, highlighting substituent variations, physical properties, and applications:

Structural and Electronic Effects

- Substituent Position : The 1-position substituent significantly impacts solubility and reactivity. For example, the carboxymethyl group (hypothetical in the target compound) would enhance water solubility compared to phenyl () or nitrophenyl () groups due to its polar carboxylic acid moiety.

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in ) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions. In contrast, electron-donating groups (e.g., -OCH₃ in derivatives) stabilize aromatic systems, influencing photophysical properties .

Research Findings and Trends

- Crystallography : Single-crystal X-ray studies (e.g., ) reveal planar pyrazole rings with substituents influencing packing efficiency and hydrogen-bonding networks, critical for material stability .

- Thermal Stability : Higher melting points in carboxamide derivatives (e.g., 133–134°C in ) compared to simpler analogs (e.g., 41–43°C in ) suggest enhanced intermolecular interactions due to amide groups .

- Biological Activity : Nitrophenyl-substituted pyrazoles () show superior antifungal activity over methoxy or methyl derivatives, aligning with the electron-withdrawing effects enhancing bioactivity .

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydrazines

The most widely reported method involves cyclocondensation of β-keto esters or nitriles with hydrazine derivatives. For example, ethyl (ethoxymethylene)cyanoacetate reacts with hydrazines to form 5-amino-4-cyano-1-substituted pyrazoles, which are subsequently hydrolyzed to carboxylic acids .

Key Reaction Pathway

-

Formation of Pyrazole Core :

Ethyl (ethoxymethylene)cyanoacetate reacts with hydrazine hydrochloride in methanol under basic conditions (e.g., sodium methoxide) to yield 5-amino-4-cyano-1-(hydroxyethyl)pyrazole .This step achieves regioselectivity due to the electron-withdrawing cyano group directing hydrazine attack to the β-position .

-

Hydrolysis of Cyano Group :

The nitrile group at the 4-position is hydrolyzed to a carboxylic acid using 2N NaOH under reflux, followed by acidification with HCl :Yields for this step range from 65–80% , though impurities from incomplete hydrolysis may require filtration .

-

Decarboxylation :

Heating the carboxylic acid derivative at 160–170°C induces decarboxylation, yielding 5-amino-1-(2-hydroxyethyl)pyrazole . Subsequent alkylation with chloroacetic acid or esterification introduces the carboxymethyl group .

Direct Alkylation of 5-Aminopyrazole

Nucleophilic Substitution

5-Aminopyrazole undergoes alkylation with chloroacetic acid derivatives in the presence of a base (e.g., K₂CO₃) to install the carboxymethyl group :

-

Solvents : DMF or ethanol.

-

Challenges : Competing N2-alkylation may occur, necessitating careful control of stoichiometry .

Solid-Phase Synthesis for High-Throughput Production

A resin-bound approach accelerates library synthesis for drug discovery :

-

Immobilization : Wang resin functionalized with a β-ketonitrile precursor.

-

Cyclocondensation : Treatment with hydrazine forms the pyrazole core.

-

Cleavage : Isopropylamine releases this compound in >85% purity .

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Role of Solvents and Catalysts

-

Methanol vs. Ethanol : Methanol enhances cyclocondensation rates due to higher polarity .

-

Acid Catalysis : Acetic acid (6 equiv) accelerates azo coupling and hydrogenation steps in multi-path syntheses .

Byproduct Management

-

Diazonium Coupling : Nitrosation steps may produce diazonium salts that couple with starting materials, necessitating low temperatures (0–5°C) to suppress side reactions .

-

Decarboxylation Byproducts : Overheating during decarboxylation generates tar-like residues; precise temperature control is critical .

Industrial Applications and Patents

Properties

IUPAC Name |

2-(5-aminopyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-4-1-2-7-8(4)3-5(9)10/h1-2H,3,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGNFPJNGTWWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60668483 | |

| Record name | (5-Amino-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144991-25-3 | |

| Record name | (5-Amino-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.